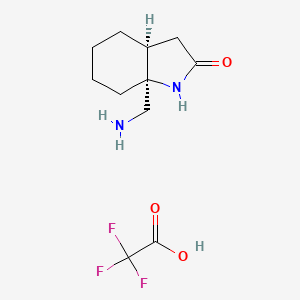
(3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C11H17F3N2O3 and its molecular weight is 282.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound known as (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one; 2,2,2-trifluoroacetic acid is an investigational drug primarily referred to as Rosiptor (AQX-1125). It is recognized for its role as an allosteric activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1), a phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cellular activation and proliferation and is implicated in various inflammatory disorders and cancers .
Rosiptor acts by enhancing the activity of SHIP1, which in turn modulates the PI3K pathway. This modulation can lead to reduced inflammation and potentially inhibit tumor growth. The compound is being studied for its therapeutic effects in conditions such as Chronic Obstructive Pulmonary Disease (COPD), Atopic Dermatitis, and Bladder Pain Syndrome .
Biological Activity
Research has demonstrated that Rosiptor exhibits significant biological activity through various assays:
- Anti-inflammatory Effects : In preclinical models, Rosiptor has shown the ability to reduce inflammatory cytokine production. This was evidenced by decreased levels of TNF-alpha and IL-6 in treated animal models compared to controls.
- Cell Proliferation : Studies indicate that Rosiptor can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, in vitro assays using human cancer cell lines demonstrated a dose-dependent reduction in cell viability .
Case Studies
Several studies have been conducted to evaluate the efficacy of Rosiptor:
- COPD Study : A clinical trial involving patients with COPD showed that treatment with Rosiptor resulted in improved lung function and reduced exacerbation rates compared to placebo .
- Dermatitis Trial : In a study focused on Atopic Dermatitis, patients receiving Rosiptor exhibited significant reductions in skin lesions and pruritus scores compared to those on standard care treatments .
Data Tables
Propriétés
IUPAC Name |
(3aS,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c10-6-9-4-2-1-3-7(9)5-8(12)11-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)/t7-,9+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGUFHBKFHIGG-DKXTVVGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














